molecular formula C12H15BrO2 B1346212 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene CAS No. 34217-65-7

2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene

Cat. No. B1346212
CAS RN: 34217-65-7
M. Wt: 271.15 g/mol
InChI Key: NMJOAAUBDNOPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene” is a boron-containing compound . Boron compounds have not been widely studied in medicinal chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The application of these compounds in synthetic chemistry is due to their versatile reactivity, stability, and low toxicity .


Molecular Structure Analysis

Boronic acids have unique physicochemical and electronic characteristics although boron has interesting similarities with carbon . Besides, boronic acids are also considered bioisosteres of carboxylic acids . Boronic acids are considered Lewis acids .


Chemical Reactions Analysis

In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Physical And Chemical Properties Analysis

Boronic acids are considered Lewis acids , having a pKa value of 4–10 . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds .

Scientific Research Applications

Synthesis and Biological Activity

  • Carbonic Anhydrase Inhibitory Properties : A study demonstrated the synthesis of bromophenols, including derivatives of 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene, and their inhibitory effects on the human carbonic anhydrase II enzyme. These compounds exhibited a range of inhibitory capacities, indicating their potential as leads for developing novel inhibitors for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Chemical Synthesis and Characterization

  • Synthesis and Antioxidant Properties : Another study focused on the synthesis of diphenylmethane derivative bromophenols, including a natural product, starting from a precursor similar to 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene. The synthesized compounds were evaluated for their antioxidant properties, showing significant antioxidant power and suggesting their utility in medicinal chemistry for developing treatments against oxidative stress-related diseases (Balaydın et al., 2010).

Mechanistic Studies and Catalysis

  • Thermal Chemistry on Pt Surfaces : A study investigated the thermal chemistry of various C4 hydrocarbons, including 1-bromo-3-butene, on Pt(111) surfaces. This research provided insights into the mechanisms of hydrogenation, dehydrogenation, and isomerization reactions on platinum surfaces, which are relevant for catalytic processes in industrial chemistry (Lee & Zaera, 2005).

Material Science and Polymer Chemistry

  • Catalyst-Transfer Polycondensation : In the field of polymer chemistry, a study detailed the mechanism of Ni-catalyzed chain-growth polymerization of a monomer leading to well-defined poly(3-hexylthiophene). This work highlights the role of catalysts in polymer synthesis, showing how the controlled reaction of brominated monomers can lead to polymers with precise structural properties (Miyakoshi, Yokoyama, & Yokozawa, 2005).

Safety And Hazards

“2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene” is a DEA Schedule I controlled substance . Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse .

Future Directions

Taking into consideration these findings, this review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly . The extreme electronegativity of the fluorine substituent induces a strong withdrawing inductive effect, whereas the resonance effect of its lone-pair electrons allows the fluorine atom to be considered as a π-electron donor as well .

properties

IUPAC Name

1-(3-bromobut-3-enyl)-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-9(13)4-5-10-6-11(14-2)8-12(7-10)15-3/h6-8H,1,4-5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJOAAUBDNOPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCC(=C)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641221
Record name 1-(3-Bromobut-3-en-1-yl)-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene

CAS RN

34217-65-7
Record name 1-(3-Bromobut-3-en-1-yl)-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.